molecular formula C17H19FN4O2 B2874617 1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-methoxyethan-1-one CAS No. 2380178-08-3

1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-methoxyethan-1-one

Cat. No.: B2874617
CAS No.: 2380178-08-3
M. Wt: 330.363
InChI Key: NZIJASWWBKYZIM-UHFFFAOYSA-N
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Description

1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-methoxyethan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorinated pyrimidine ring and a piperazine moiety, which are linked through a methoxyethanone group. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-methoxyethan-1-one typically involves multi-step procedures that include the formation of the pyrimidine ring, the introduction of the fluorine atom, and the coupling of the piperazine moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

  • Synthetic Routes

      Step 1: Synthesis of 5-fluoro-6-phenylpyrimidine-4-amine.

      Step 2: Coupling of the pyrimidine derivative with piperazine under controlled conditions.

      Step 3: Introduction of the methoxyethanone group through a nucleophilic substitution reaction.

  • Industrial Production Methods

    • The industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-methoxyethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of this compound is influenced by the presence of the fluorine atom and the piperazine moiety.

  • Types of Reactions

      Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

      Reduction: Reduction reactions can lead to the formation of reduced derivatives.

      Substitution: Nucleophilic substitution reactions can occur at the methoxyethanone group.

  • Common Reagents and Conditions

      Oxidation: Use of oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

      Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Substitution: Use of nucleophiles such as amines or thiols under basic conditions.

  • Major Products

    • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-methoxyethan-1-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

  • Chemistry

    • The compound is used as a building block for the synthesis of more complex molecules.
    • It serves as a model compound for studying the reactivity of fluorinated pyrimidine derivatives.
  • Biology

    • The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
    • It is used in the study of enzyme inhibition and receptor binding.
  • Medicine

    • The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
    • It is studied for its pharmacokinetic and pharmacodynamic properties.
  • Industry

    • The compound is used in the development of new materials with specific properties.
    • It is employed in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-methoxyethan-1-one involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the piperazine moiety plays a crucial role in its biological activity.

  • Molecular Targets

    • The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
    • It may inhibit specific enzymes or modulate receptor activity, leading to its observed effects.
  • Pathways Involved

    • The compound may affect signaling pathways, metabolic pathways, and other cellular processes.
    • Its effects on these pathways can result in various biological outcomes, such as inhibition of microbial growth or modulation of immune responses.

Comparison with Similar Compounds

1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-methoxyethan-1-one can be compared with other similar compounds to highlight its uniqueness and potential advantages.

  • Similar Compounds

      1-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylpyrazol-3-yl)methanone: A similar compound with a pyrazole moiety instead of the methoxyethanone group.

      [4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(oxan-4-yl)methanone: A compound with an oxan-4-yl group instead of the methoxyethanone group.

  • Uniqueness

    • The presence of the methoxyethanone group in this compound may confer unique properties, such as enhanced solubility or specific reactivity.
    • The fluorinated pyrimidine ring and piperazine moiety contribute to its distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

1-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-methoxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2/c1-24-11-14(23)21-7-9-22(10-8-21)17-15(18)16(19-12-20-17)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIJASWWBKYZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCN(CC1)C2=NC=NC(=C2F)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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